
Allyl isothiocyanate
Overview
Description
Allyl isothiocyanate is a naturally occurring unsaturated isothiocyanate. It is a colorless oil responsible for the pungent taste of cruciferous vegetables such as mustard, radish, horseradish, and wasabi . This compound is slightly soluble in water but more soluble in most organic solvents . It is known for its lachrymatory effect, which is mediated through the TRPA1 and TRPV1 ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl isothiocyanate can be synthesized through the reaction of allyl chloride with potassium thiocyanate . The reaction proceeds as follows:
CH2=CHCH2Cl+KSCN→CH2=CHCH2NCS+KCl
Another method involves the isomerization of allyl thiocyanate to this compound :
CH2=CHCH2SCN→CH2=CHCH2NCS
Industrial Production Methods: Commercially, this compound is produced by the reaction of allyl chloride and potassium thiocyanate . This method is efficient and yields a high purity product. Additionally, this compound can be liberated by the dry distillation of mustard seeds, where the enzyme myrosinase acts on the glucosinolate sinigrin to produce the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.
Reduction: Reduction of this compound can lead to the formation of allylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: Allylamine is a major product.
Substitution: Products depend on the nucleophile used, such as thioureas when reacting with amines.
Scientific Research Applications
Agricultural Applications
Biofumigant Properties
AITC is recognized for its effectiveness as a biofumigant, particularly in controlling soil-borne pathogens. Its application has been shown to significantly reduce populations of nematodes and fungi in agricultural settings. For instance, a study indicated that AITC-treated potato plants exhibited yields 100% higher than untreated controls due to its efficacy against eelworms .
Pesticidal Effects
As a natural pesticide, AITC demonstrates broad-spectrum antimicrobial activity. It has been employed to manage various agricultural pests, including bacteria and fungi. Research highlights its ability to inhibit the growth of pathogens such as Botrytis cinerea and Fusarium spp., making it a valuable tool for sustainable agriculture .
Application | Target Organism | Effectiveness |
---|---|---|
Biofumigation | Soil-borne fungi | 100% yield increase |
Pest control | Eelworms | Significant reduction |
Antimicrobial agent | Botrytis cinerea | Growth inhibition |
Medical Applications
Anticancer Properties
AITC has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells through various mechanisms, including the activation of the Sirt1/AMPK pathway and inhibition of the NF-κB pathway. Notably, AITC has shown promising results against non-small cell lung cancer (NSCLC) by inducing replication stress and cell cycle arrest .
Anti-inflammatory Effects
Recent studies have demonstrated that AITC can ameliorate conditions such as nonalcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis and inflammation. This effect is mediated through its action on specific signaling pathways that regulate lipid metabolism and inflammatory responses .
Medical Application | Mechanism | Outcome |
---|---|---|
Anticancer | Induces apoptosis via MAPK pathway | Reduced tumor cell viability |
Anti-inflammatory | Activates Sirt1/AMPK pathway | Amelioration of NAFLD |
Food Preservation
Natural Preservative
AITC's antimicrobial properties make it an effective natural preservative in food products. It inhibits the growth of spoilage organisms and pathogens, thereby extending shelf life. Studies have shown that incorporating AITC into food packaging materials can significantly reduce microbial contamination .
Flavoring Agent
In addition to its preservative qualities, AITC is used as a flavoring agent in various culinary applications. Its pungent flavor profile enhances the sensory attributes of foods while providing health benefits associated with its bioactive properties .
Food Application | Function | Effectiveness |
---|---|---|
Natural preservative | Inhibits spoilage organisms | Prolonged shelf life |
Flavoring agent | Enhances taste | Improved sensory experience |
Innovative Research Applications
Recent innovations have explored the use of AITC in biodegradable packaging materials, where it serves as an antimicrobial agent to enhance food safety without compromising environmental sustainability. Research indicates that combining AITC with other natural compounds can create effective antimicrobial films for food packaging .
Case Studies
-
Agricultural Yield Improvement
- In a field trial conducted by Ellenby (1945), potato plants treated with AITC showed a remarkable increase in yield compared to untreated controls due to effective nematode management.
- Cancer Treatment Research
- Food Safety Enhancement
Mechanism of Action
Allyl isothiocyanate exerts its effects through various molecular targets and pathways. It modulates cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . The compound interacts with TRPA1 and TRPV1 ion channels, leading to its pungent and lachrymatory effects . Additionally, it depletes glutathione and upregulates defense-related mechanisms such as the regulation of stomatal aperture .
Comparison with Similar Compounds
Sulforaphane: Found in broccoli, it is known for its anticancer and antioxidant properties.
Phenethyl isothiocyanate: Found in watercress, it exhibits similar anticancer activities.
Benzyl isothiocyanate: Found in garden cress, it has antimicrobial and anticancer properties.
Uniqueness of Allyl Isothiocyanate: this compound is unique due to its strong pungency and lachrymatory effects, which are not as pronounced in other isothiocyanates . Its ability to repel pests and its use in food preservation also set it apart from other similar compounds .
Biological Activity
Allyl isothiocyanate (AITC) is a bioactive compound primarily found in cruciferous vegetables such as mustard, horseradish, and wasabi. It has garnered attention for its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of AITC, supported by research findings, data tables, and case studies.
Anticancer Activity
AITC exhibits significant anticancer properties across various cancer types. Its mechanisms of action include cell cycle arrest, apoptosis induction, and DNA damage.
- Cell Cycle Arrest : AITC has been shown to induce mitotic arrest in bladder cancer cells by binding to tubulin proteins, leading to increased ubiquitination and degradation of α- and β-tubulin . In studies involving non-small cell lung cancer (NSCLC) cells, AITC induced replication stress and S/G2/M phase arrest, contributing to its cytotoxic effects .
- Apoptosis Induction : AITC promotes apoptosis through mitochondrial pathways. In human breast cancer MCF-7 cells, it caused DNA condensation and fragmentation, indicating apoptotic cell death . The compound also increased TUNEL-positive cells in bladder cancer models, demonstrating its ability to trigger programmed cell death .
- DNA Damage : Research indicates that AITC induces DNA damage in various cancer cell lines. For instance, it caused significant DNA damage in MCF-7 cells while impairing DNA repair mechanisms by altering the expression of key proteins involved in DNA damage response .
Case Studies
- Bladder Cancer : In a study involving human bladder cancer cell lines (UM-UC-3, UM-UC-6, T24), AITC treatment led to a notable increase in cells arrested at the G2/M phase and a corresponding rise in apoptotic cells .
- Lung Cancer : AITC was shown to sensitize NSCLC cells to radiation therapy by inducing S/G2/M phase arrest and enhancing the efficacy of chemotherapeutic agents .
Antimicrobial Activity
AITC also demonstrates potent antimicrobial effects against various pathogens. It has been effective against antibiotic-resistant bacteria such as Escherichia coli and Listeria monocytogenes.
AITC's antimicrobial activity is attributed to its ability to increase the expression of antimicrobial peptides (AMPs) in model organisms like Drosophila melanogaster. These AMPs play a crucial role in the innate immune response by targeting microbial membranes and disrupting their integrity .
Research Findings
- A study highlighted that AITC enhances AMP levels following oral bacterial infections in fruit flies, suggesting its potential as an alternative therapy for bacterial infections .
Anti-inflammatory Effects
AITC possesses anti-inflammatory properties that contribute to its overall health benefits. It has been shown to reduce inflammation markers in various experimental models.
Mechanisms
- Inhibition of Pro-inflammatory Cytokines : AITC can downregulate the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in tissues.
- Oxidative Stress Reduction : By acting as an antioxidant, AITC helps reduce oxidative stress, which is often linked to chronic inflammatory conditions.
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Reactions with Amino Acids and Peptides
AITC acts as a strong electrophile, reacting with nucleophiles such as amino acids, peptides, and water. Key reactions include:
Formation of N-Allylthiocarbamoyl Adducts
In aqueous solutions, AITC reacts with alanine , glycine , and oligopeptides (e.g., di- and tripeptides) to form N-allylthiocarbamoyl (ATC) derivatives :
-
ATC-amino acids : Primary adducts like ATC-glycine and ATC-alanine form via nucleophilic attack of the amino group on the isothiocyanate carbon.
-
ATC-peptides : Similar reactions occur with peptides, producing ATC-oligopeptides.
Transformation to 3-Allyl-2-Thiohydantoins
ATC-amino acids undergo cyclization to form 3-allyl-2-thiohydantoins (e.g., 3-allyl-2-thiohydantoin from ATC-glycine) . Peptides may also undergo cleavage to release these cyclic products.
pH-Dependent Reaction Rates
Reaction kinetics vary with pH:
-
Addition rates increase proportionally with OH⁻ concentration, favoring higher pH .
-
Cleavage rates of ATC-peptides are influenced by steric hindrance and electrical effects, particularly at pH 8 and 10 .
-
Formation of thiohydantoins is controlled by H₃O⁺ concentration, with slower rates under acidic conditions .
Nucleophile | pH | Reaction Rate Coefficient (k₁′ × 10⁵/s⁻¹) | Primary Reaction Rate (k₂′ × 10³/M⁻¹s⁻¹) |
---|---|---|---|
H₂O/OH⁻ | 6 | 0.30 ± 0.02 | - |
8 | 0.21 ± 0.01 | - | |
10 | 1.64 ± 0.08 | - | |
Glycine (NH₂) | 6 | 0.17 ± 0.03 | 0.0050 ± 0.0005 |
8 | 0.7 ± 0.1 | 0.381 ± 0.003 | |
10 | 6.4 ± 0.5 | 6.1 ± 0.3 | |
Alanine (NH₂) | 6 | 0.05 ± 0.03 | 0.0034 ± 0.0001 |
8 | 0.13 ± 0.03 | 0.508 ± 0.005 | |
10 | 4.5 ± 0.5 | 13.1 ± 0.5 |
Table adapted from Cejpek et al. (2000) .
Hydrolysis and Decomposition Pathways
AITC undergoes hydrolysis under alkaline conditions to form allylamine (CH₂=CHCH₂NH₂) and carbonyl sulfide . Additionally, aqueous nucleophiles (e.g., water, ammonia) can decompose AITC to allylthiourea (ATU) and diallylthiourea , particularly in alkaline media .
Reaction Mechanism Insights
The cleavage of ATC-peptides in alkaline solutions differs from the Edman degradation mechanism, involving hydroxide-mediated cleavage rather than acid-catalyzed pathways .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling AITC in laboratory settings?
AITC poses significant hazards, including acute toxicity (oral, dermal, inhalation), skin/respiratory sensitization, and aquatic toxicity . Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, goggles, and fume hoods to prevent exposure.
- Store AITC away from heat and incompatible substances (e.g., oxidizing agents).
- Follow disposal guidelines for hazardous waste, particularly due to its aquatic toxicity (Chronic Hazard Category 1) .
- Note that IFRA guidelines currently recommend against its use in fragrances due to insufficient safety data, highlighting the need for rigorous risk assessments in experimental designs .
Q. Which analytical methods are most reliable for quantifying AITC purity and stability in formulations?
Standard methods include:
- Gas chromatography (GC) with flame ionization detection (FID) to monitor impurities (e.g., allyl thiocyanate) and batch consistency .
- Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to verify structural integrity and detect degradation products like diallylthiourea .
- UV-Vis spectroscopy for tracking stability in corn oil matrices, with recoveries >99% under controlled storage conditions .
Q. How does AITC modulate neurobiological pathways in cognitive function studies?
In rodent models, AITC enhances acetylcholine levels, a neurotransmitter critical for memory and learning. Methodologies include:
- Administering AITC via oral gavage (e.g., 25–400 mg/kg doses) and measuring acetylcholinesterase activity in brain tissue .
- Behavioral assays (e.g., Morris water maze) to assess cognitive improvements, though human extrapolation requires further validation .
Advanced Research Questions
Q. What experimental design considerations are essential for studying AITC’s chemopreventive effects in cancer models?
- Model selection : Use in vitro (e.g., glioblastoma GBM8401/luc2 cells) and in vivo (e.g., F344/N rat carcinogenesis bioassays) systems to evaluate apoptosis induction and tumor suppression .
- Dosage optimization : Chronic studies employ corn oil-based formulations (0.05–0.5% v/v) to ensure stability and bioavailability .
- Molecular endpoints : Assess Nrf2 activation, lysine acetylation/methylation marks, and downregulation of pro-inflammatory markers (e.g., VCAM-1) .
Q. How does AITC’s stability in aqueous solutions influence its experimental applications, and what decomposition products arise?
AITC degrades in pH-dependent pathways:
- In alkaline conditions (pH 8), major products include allylamine, diallylthiourea, and carbon disulfide.
- Acidic/buffered solutions (pH 4–6) yield allyl mercaptan and diallyl sulfide .
- Methodological mitigation : Use HPLC or GLC to track degradation kinetics. Stabilize AITC in anhydrous solvents (e.g., corn oil) and avoid prolonged exposure to heat (>36°C) .
Q. How should researchers address contradictions in carcinogenicity risk assessments of AITC?
- Animal data : NTP studies report clear evidence of carcinogenicity in rats (forestomach tumors) but no evidence in mice .
- Human extrapolation : IARC classifies AITC as Group 3 (“not classifiable”) due to absent epidemiological data. Prioritize mechanistic studies on species-specific metabolic pathways (e.g., glutathione conjugation) and dose-response relationships .
Q. What methodologies enable comparative analysis of AITC’s bioactivity against other isothiocyanates (ITCs)?
- Antimicrobial assays : Compare minimum inhibitory concentrations (MICs) against pathogens (e.g., AITC vs. phenethyl ITC) using broth microdilution .
- Anticancer profiling : Use flow cytometry to contrast apoptosis induction (e.g., AITC’s high efficacy in melanoma vs. 3-methyl-2-butyl ITC’s moderate activity) .
- Structure-activity relationships (SAR) : Correlate thiocyanate group geometry (e.g., linear SCN in AITC) with ionization potential and reactivity via DFT calculations .
Q. What molecular targets validate AITC’s therapeutic potential in malignant melanoma models?
- In vitro : AITC modulates lysine acetylation/methylation, altering histone deacetylase (HDAC) activity and chromatin remodeling .
- In vivo : Xenograft models show reduced tumor growth via Nrf2-mediated antioxidant responses and downregulation of PI3K/Akt pathways .
- Dosage : Optimize topical or intraperitoneal delivery to bypass systemic toxicity (e.g., LD₅₀ of 200 mg/kg in rats) .
Properties
IUPAC Name |
3-isothiocyanatoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBYZNEUISWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS, Array | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020047 | |
Record name | Allyl isothiocyanate | |
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Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
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Record name | 1-Propene, 3-isothiocyanato- | |
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Record name | Allyl isothiocyanate | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Record name | Allyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Record name | Allyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Flash Point |
115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isothiocyanate | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Record name | Allyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Allyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Allyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allyl isothiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2626 | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Here, /investigators have/ shown that AITC arrests human bladder cancer cells in mitosis and also induces apoptosis. Mitotic arrest by AITC was associated with increased ubiquitination and degradation of alpha- and beta-tubulin. AITC directly binds to multiple cysteine residues of the tubulins. AITC induced mitochondrion-mediated apoptosis, as shown by cytochrome c release from mitochondria to cytoplasm, activation of caspase-9 and caspase-3, and formation of TUNEL-positive cells. Inhibition of caspase-9 blocked AITC-induced apoptosis. Moreover, /investigators/ found that apoptosis induction by AITC depended entirely on mitotic arrest and was mediated via Bcl-2 phosphorylation at Ser-70. Pre-arresting cells in G(1) phase by hydroxyurea abrogated both AITC-induced mitotic arrest and Bcl-2 phosphorylation. Overexpression of a Bcl-2 mutant prevented AITC from inducing apoptosis. /Investigators/ further showed that AITC-induced Bcl-2 phosphorylation was caused by c-Jun N-terminal kinase (JNK), and AITC activates JNK. Taken together, this study has revealed a novel anticancer mechanism of a phytochemical that is commonly present in human diet., In this study, the underlying mechanisms of the potential anti-inflammatory properties of allyl-isothiocyanate (AITC) were analysed in vitro and in vivo. Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) were supplemented with increasing concentrations of AITC. In addition, C57BL/6 mice (n= 10 per group) were fed a pro-inflammatory high-fat diet and AITC was administered orally via gavage for 7 days. Biomarkers of inflammation were determined both in cultured cells and in mice. AITC significantly decreased tumor necrosis factor alpha mRNA levels and its secretion in LPS stimulated RAW264.7 macrophages. Furthermore, gene expression of other pro-inflammatory markers including interleukin-1beta and inducible nitric oxide synthase were down-regulated following AITC treatment. AITC decreased nuclear p65 protein levels, a subunit of the transcription factor NF-?B. Importantly, /this/ data indicates that AITC significantly attenuated microRNA-155 levels in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner. The anti-inflammatory effects of AITC were accompanied by an increase in Nrf2 nuclear translocation and consequently by an increase of mRNA and protein levels of the Nrf2 target gene heme-oxygenase 1. AITC was slightly less potent than sulforaphane (used as a positive control) in down-regulating inflammation in LPS-stimulated macrophages. A significant increase in nuclear Nrf2 and heme-oxygenase 1 gene expression and only a moderate down-regulation of interleukin-1beta and microRNA-155 levels due to AITC was found in mouse liver. Present data suggest that AITC exhibits potent anti-inflammatory activity in cultured macrophages in vitro but has only little anti-inflammatory activity in mice in vivo., ... In this study, AITC was shown to inhibit the proliferation of human metastatic colorectal adenocarcinoma SW620 cells in vitro by inducing cell cycle arrest at the G2/M phase. The signaling pathway of AITC action involved the down-regulation of the pivotal Cdc25B and Cdc25C protein phosphatases in the treated cells. Quantitative real-time PCR of AITC-treated SW620 cells revealed a time-dependent down-regulation of Cdc25B and Cdc25C mRNA levels, which resulted in a decrease in the expression levels of these two proteins. Upon prolonged exposure, AITC induced caspase-mediated apoptosis in SW620 cells. The apoptotic process was evidenced by the activation of initiator caspases (-8 and -9) and effector caspases (-3 and -7), and the cleavage of poly(ADP-ribose) polymerase (PARP). The antitumor activity of AITC was further demonstrated in a SW620 xenograft in vivo. ..., ...Little is known regarding the effect of structurally related compounds such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) on Nrf2 target gene expression. In this study AITC, BITC and PEITC significantly increased phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts. EKR1/2 phosphorylation was accompanied by an increased nuclear translocation and transactivation of Nrf2. AITC, BITC and PEITC significantly enhanced mRNA and protein levels of the Nrf2 targets gamma-glutamyl cysteine synthetase (gammaGCS), heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). HO-1 and gammaGCS both contain CpG islands within their promoter region. However, analysis of DNA methylation status in NIH3T3 cells indicated that expression of these genes may not be dependant on promoter methylation. ...Aliphatic and aromatic isothiocyanates such as AITC, BITC and PEITC induce phase 2 and antioxidant enzymes in cultured fibroblasts., For more Mechanism of Action (Complete) data for ALLYL ISOTHIOCYANATE (13 total), please visit the HSDB record page. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow, oily liquid | |
CAS No. |
57-06-7, 8007-40-7 | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allyl isothiocyanate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=57-06-7 | |
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Record name | Allyl isothiocyanate [USAN:USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057067 | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760137 | |
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Record name | ALLYL ISOTHIOCYANATE | |
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Record name | 1-Propene, 3-isothiocyanato- | |
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Record name | Allyl isothiocyanate | |
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Record name | Allyl isothiocyanate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN34FX42G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-112 °F (NTP, 1992), -80 °C, -102.5 °C | |
Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2367 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ALLYL ISOTHIOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.